molecular formula C14H21BN2O3 B2713436 7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole CAS No. 1186334-60-0

7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B2713436
CAS No.: 1186334-60-0
M. Wt: 276.14
InChI Key: FTYGCTKQXPVWRV-UHFFFAOYSA-N
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Description

7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a useful research compound. Its molecular formula is C14H21BN2O3 and its molecular weight is 276.14. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A significant intermediate for the development of 1H-indazole derivatives, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, demonstrates its importance in the synthesis process. This compound is obtained through substitution reactions and is thoroughly characterized using FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. The crystal structure is confirmed by X-ray diffraction, providing detailed insights into its molecular configuration. The study highlights its stable conformer and explores the physicochemical features through molecular electrostatic potential and frontier molecular orbitals analysis via density functional theory (DFT) (Ye et al., 2021).

Antioxidant Properties

Research into indazole derivatives, including structures related to 7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, has shown some compounds to possess moderate antioxidant activity. This is demonstrated through in vitro assays such as DPPH and ABTS, where certain derivatives exhibit notable activity. Such findings suggest potential applications in the development of antioxidant agents, highlighting the versatility of indazole compounds in medicinal chemistry (Polo et al., 2016).

Corrosion Inhibition

Indazole derivatives have also been evaluated for their effectiveness as corrosion inhibitors. In particular, studies have focused on their application in protecting mild steel in acidic solutions, which is of significant interest for industrial applications. The investigation into new indazole-based compounds as eco-friendly corrosion inhibitors showcases the broad utility of these molecules beyond pharmaceuticals, offering valuable insights into materials science and engineering (Abdeslam et al., 2015).

Structural Insights and Supramolecular Interactions

The effect of fluorination on indazoles, including compounds structurally similar to this compound, has been explored through X-ray crystallography and magnetic resonance spectroscopy. These studies provide valuable structural insights and highlight the impact of substituents on supramolecular interactions and the overall stability of NH-indazoles. Such research underscores the importance of structural modifications in dictating the physicochemical properties and potential applications of indazole derivatives (Teichert et al., 2007).

Properties

IUPAC Name

7-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O2/c1-9-6-7-11(10-8-16-17-12(9)10)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJKHXKVUGVPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NNC3=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.